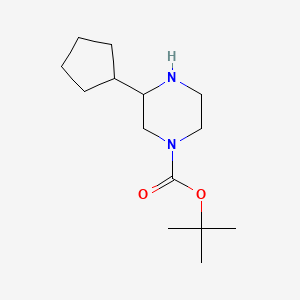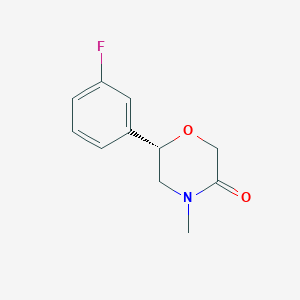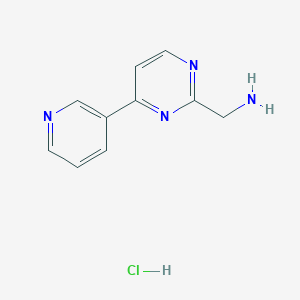
(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride typically involves the formation of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 3-aminopyridine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
Chemistry
In chemistry, (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
Biologically, this compound has been studied for its potential as an anti-fibrotic agent. Research has shown that derivatives of this compound can inhibit the expression of collagen and other fibrotic markers, making it a promising candidate for the treatment of fibrotic diseases .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for the development of new drugs for conditions such as cancer and infectious diseases.
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications.
作用機序
The mechanism of action of (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-fibrotic activity is believed to be due to its ability to inhibit collagen synthesis and deposition .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound shares a similar structure but lacks the methanamine group.
3-(Pyridin-2-yl)triimidazotriazine: Another heterocyclic compound with similar biological activities.
Uniqueness
(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride is unique due to its specific combination of pyridine and pyrimidine rings, along with the methanamine group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
特性
分子式 |
C10H11ClN4 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
(4-pyridin-3-ylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H10N4.ClH/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8;/h1-5,7H,6,11H2;1H |
InChIキー |
UKUGXPLYYHGDAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


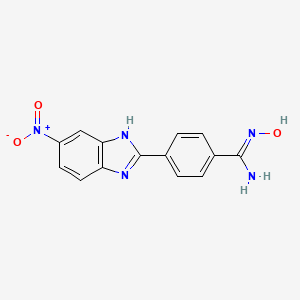
![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B12630720.png)

![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)
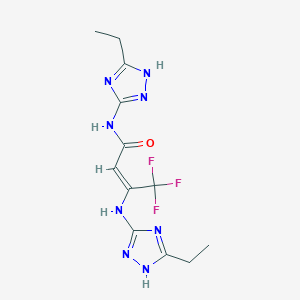
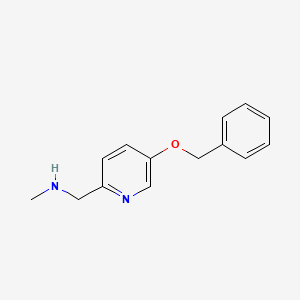
![(4-benzylpiperidin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12630736.png)
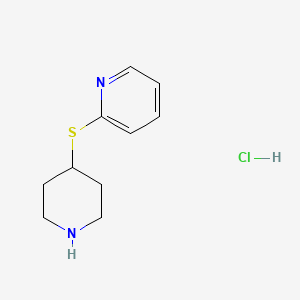
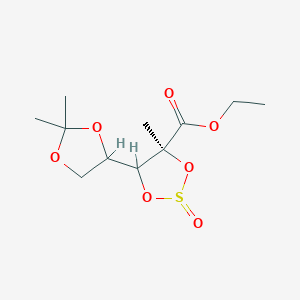
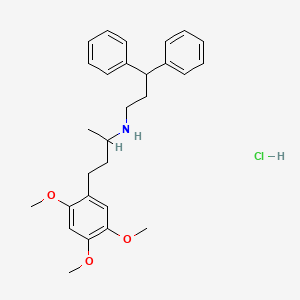
![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
